4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 4-chloro-3-fluorophenyl group through a 3-oxopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-chloro-3-fluorophenylacetic acid with thiobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorophenylboronic acid: Shares the 4-chloro-3-fluorophenyl moiety but differs in functional groups.
3-Chloro-4-fluorophenyl isocyanate: Another compound with a similar phenyl ring but different functional groups.
4-Chloro-3-fluorophenol: Contains the same phenyl ring but lacks the thiobenzaldehyde and oxopropyl groups.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C16H12ClFOS |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-[3-(4-chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12ClFOS/c17-14-7-6-13(9-15(14)18)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChI Key |
GUOKSOSDXBGRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)C=S |
Origin of Product |
United States |
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